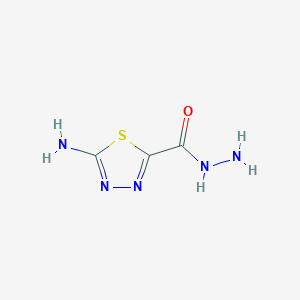
5-Amino-1,3,4-thiadiazole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,3,4-thiadiazole-2-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1,3,4-thiadiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products have been studied for their potential biological activities and applications .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and induce apoptosis in cancer cells. Its ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,2,4-triazole-3-carbohydrazide: A structurally related compound with applications in the synthesis of energetic salts .
Uniqueness
5-Amino-1,3,4-thiadiazole-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both amino and carbohydrazide functional groups. This combination enhances its reactivity and potential for forming diverse derivatives with various biological activities .
Propriétés
Numéro CAS |
98022-46-9 |
|---|---|
Formule moléculaire |
C3H5N5OS |
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
5-amino-1,3,4-thiadiazole-2-carbohydrazide |
InChI |
InChI=1S/C3H5N5OS/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9) |
Clé InChI |
UFTNZMWGIOLOKY-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=C(S1)N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)


![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)


